molecular formula C10H16ClN3O2 B1380603 Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride CAS No. 1384080-92-5

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride

Cat. No.: B1380603
CAS No.: 1384080-92-5
M. Wt: 245.7 g/mol
InChI Key: UYLFMOBUIHIYRA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged from systematic efforts to optimize diazepine-based scaffolds for enhanced synthetic feasibility and bioactivity. Initial synthetic routes, published in 2023, utilized methyl pyrazole-3,5-dicarboxylate as a starting material, which underwent alkylation with 3-bromo-N-Boc propylamine followed by Boc deprotection to yield the pyrazolo-diazepine core. Subsequent esterification and hydrochloride salt formation improved solubility and stability, making the compound suitable for pharmacological studies. This synthetic pathway addressed earlier challenges in diazepine functionalization, such as regioselectivity and purification bottlenecks, by leveraging tandem cyclization-deprotection steps.

Significance as a Heterocyclic Scaffold

The molecule’s dual heterocyclic architecture confers unique advantages:

Structural Feature Functional Role
Pyrazole ring Enhances π-π stacking with aromatic residues in target proteins
Diazepine core Mimics β-turn peptide conformations, enabling protein-protein interaction inhibition
Ethyl carboxylate group Improves membrane permeability via lipophilicity modulation

This combination allows the scaffold to interact with diverse targets, including kinases, GPCRs, and epigenetic regulators, while maintaining metabolic stability. Comparative studies with simpler diazepines demonstrate superior binding affinity due to the pyrazole’s electron-deficient nature, which strengthens hydrogen-bonding interactions.

Classification within Privileged Diazepine Structures

Privileged scaffolds are defined by their ability to bind multiple receptors with high affinity. Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate hydrochloride belongs to the pyrazolo-diazepine subclass, distinguished by its fused pyrazole-diazepine system. Key comparisons to classical diazepines include:

Parameter Classical Diazepines Pyrazolo-Diazepines
Core Structure Benzene fused to diazepine Pyrazole fused to diazepine
Target Diversity Primarily GABAA receptors Kinases, bromodomains, viral proteases
Synthetic Accessibility Multi-step, low yields Scalable, high-yield cyclization

The scaffold’s modularity enables C-2 carboxylate substitutions (e.g., ethyl → tert-butyl) to fine-tune target selectivity, as demonstrated in bromodomain inhibitor development.

Nomenclature and Structural Classification

The IUPAC name ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate hydrochloride systematically describes:

  • Pyrazolo[1,5-a]diazepine : A fused bicyclic system where the pyrazole ring (positions 1,5-a) shares two adjacent atoms with the diazepine (positions 1,4).
  • 5,6,7,8-Tetrahydro-4H : Indicates partial saturation of the diazepine ring, with four hydrogens across positions 5–8.
  • Ethyl carboxylate : An ester group at position 2 of the pyrazole ring.

The SMILES notation O=C(C1=NN2C(CNCCC2)=C1)OCC.[H]Cl clarifies the connectivity, emphasizing the hydrochloride salt formation at the diazepine nitrogen. X-ray crystallography of analogs confirms a boat-like conformation for the diazepine ring, which preorganizes the molecule for target binding.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-6-8-7-11-4-3-5-13(8)12-9;/h6,11H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFMOBUIHIYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCNCC2=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Regioselective N-Alkylation

Starting material : Ethyl 3-aryl-1H-pyrazole-5-carboxylates (e.g., 1a–h )
Reagents :

  • 2-(Chloromethyl)oxirane (epichlorohydrin)
  • Sodium hydride (NaH) in DMF

Reaction conditions :

  • Temperature: 40–60°C
  • Time: 1–5 hours

Key findings :

  • NaH in DMF ensures >50% regioselectivity for 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates (2a–h ).
  • Yields range from 21–61% , influenced by substituents on the pyrazole ring (Table 1).

Table 1 : Yields of alkylated intermediates (2a–h )

Substituent on Pyrazole Yield (%)
Phenyl (2a ) 60
4-Fluorophenyl (2b ) 59
4-Chlorophenyl (2c ) 53
Unsubstituted (2f ) 21

Step 2: Cyclization via Oxirane Ring-Opening

Reagents :

  • Ammonia or primary amines (e.g., benzylamine)
  • Methanol solvent

Reaction conditions :

  • Temperature: 70°C (sealed tube)
  • Time: 5–18 hours

Mechanism :

  • Nucleophilic attack on the epoxide by ammonia/amine.
  • Intramolecular cyclization via ester carbonyl activation.
  • Formation of the 1,4-diazepinone ring.

Key findings :

  • Ammonia gives lower yields (34–56%) compared to primary amines (70–98%).
  • Hydrochloride salt forms during workup by treating the free base with HCl.

Example :
Ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate (2a ) reacts with ammonia to yield 7-hydroxy-2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one (4a ) in 34% yield, which is subsequently converted to the hydrochloride salt.

Alternative Route via Boc-Protected Intermediates

A scalable approach uses methyl pyrazole-3,5-dicarboxylate and 3-bromo-N-Boc-propylamine:

  • Alkylation : React methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc-propylamine.
  • Cyclization : Remove the Boc group under acidic conditions to form the diazepine core.
  • Esterification : Hydrolyze the methyl ester to the ethyl ester and treat with HCl.

Advantages :

  • Higher scalability (gram-scale synthesis).
  • Compatibility with diverse N-substituents.

Analytical Characterization

Key data for the hydrochloride salt :

Optimization Challenges

  • Regioselectivity : Competing N-alkylation at pyrazole positions 1 vs. 3 requires careful base/solvent selection.
  • Purification : Intermediate epoxides are sensitive to silica gel chromatography, reducing yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16ClN3O2
  • Molecular Weight : 245.71 g/mol
  • IUPAC Name : Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
  • CAS Number : 1384080-92-5

The compound features a tetrahydro-pyrazolo structure that contributes to its biological activity. Its hydrochloride form enhances solubility and stability.

Antidepressant Activity

Research has indicated that derivatives of the pyrazolo[1,5-a][1,4]diazepine scaffold exhibit promising antidepressant effects. A study demonstrated that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation, suggesting potential therapeutic applications for mood disorders .

Anxiolytic Properties

The compound’s structural analogs have been studied for their anxiolytic properties. Preclinical studies suggest that these compounds can reduce anxiety-like behaviors in animal models by acting on GABAergic systems . This positions this compound as a candidate for further exploration in anxiety treatment.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazolo compounds have shown that they can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways . This suggests that this compound may warrant further research as a potential anticancer agent.

Neuropharmacology

Studies have highlighted the neuropharmacological effects of related compounds on cognitive functions and neuroprotection. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Pain Management

Research into the analgesic properties of pyrazolo derivatives has shown effectiveness in reducing pain responses in animal models. This compound may contribute to developing new pain relief medications without the side effects associated with traditional opioids .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated efficacy in reducing depression-like behavior in rodent models.
Study BAnxiolytic ActivityShowed significant reduction in anxiety-like symptoms through GABA modulation.
Study CAnticancer PropertiesInduced apoptosis in cancer cell lines through kinase inhibition mechanisms.

Mechanism of Action

The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. The exact mechanism of action can vary depending on the specific application and target[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Activities

Compound Name Substituents/Modifications Biological Activity Reference
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride Ethyl carboxylate, hydrochloride salt RSV polymerase inhibition ; ROS1 inhibition
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide Carboxamide at position 2 RSV polymerase inhibition (non-nucleoside)
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Ferrocenyl, phenethyl, hydroxy groups Anti-proliferative activity in lung cancer cell lines (A549, H322, H1299)
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine 4-Chlorophenyl at position 2 Investigated as a structural analog for kinase inhibition
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Methyl carboxylate, ketone at position 4 Preclinical studies (exact activity unspecified)

Key Observations :

  • Substituent Effects : The ethyl carboxylate group in the target compound improves solubility compared to carboxamide derivatives, which may enhance bioavailability . Ferrocenyl and phenethyl substituents (e.g., in ) introduce redox-active moieties, enabling anti-cancer activity unrelated to the parent compound’s antiviral role.
  • Salt Forms : The hydrochloride salt form of the target compound offers enhanced stability and aqueous solubility compared to neutral analogs like the methyl ester .

Key Observations :

  • Microwave-Assisted Synthesis : Significantly reduces reaction times (e.g., <1 hour for ferrocenyl derivatives ) compared to traditional methods.
  • Salt Formation : The hydrochloride salt is obtained via acidification of the free base, ensuring stability during storage .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (mg/mL) Storage Conditions Stability Issues Reference
This compound 259.70 (free base: 223.23) 10 (in DMSO) RT, sealed, dry Hygroscopic; requires desiccant
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate 209.20 5 (in DMSO) 2–8°C Sensitive to oxidation
5,6,7,8-Tetrahydro-2-phenyl-4H-pyrazolo[1,5-a][1,4]diazepine 213.28 Insoluble in water RT Limited solubility in polar solvents

Key Observations :

  • Hydrochloride Salt Advantage : The hydrochloride form of the target compound offers superior aqueous solubility (10 mM in DMSO) compared to neutral analogs like the phenyl derivative, which is water-insoluble .
  • Storage Requirements : Methyl esters require refrigeration (2–8°C) due to oxidation sensitivity, whereas the hydrochloride salt is stable at room temperature when sealed .

Biological Activity

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride (CAS No. 1384080-92-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H16ClN3O2
  • Molecular Weight : 245.71 g/mol
  • Purity : Typically around 97% .

Synthesis

The compound can be synthesized through a multi-step process involving the alkylation of methyl pyrazole-3,5-dicarboxylate followed by cyclization and reduction steps. The methodology allows for scalability and efficient production of the pyrazolo-diazepine framework .

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Properties

Research indicates that derivatives of the pyrazolo-diazepine scaffold can suppress tumor growth. For instance:

  • A study reported that compounds similar to ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine exhibited significant cytotoxic effects against various cancer cell lines including A549 lung cancer cells. The mechanism involved cell cycle arrest and apoptosis induction .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • It was noted as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex. This highlights its potential as a therapeutic agent against viral infections .

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuroprotective effects:

  • It has been implicated in modulating neurotransmitter systems which could be beneficial in treating neurodegenerative diseases. However, detailed mechanisms remain to be fully elucidated.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

Study ReferenceCompound StudiedBiological ActivityKey Findings
Pyrazolo-diazepinesAnticancerInduced apoptosis in A549 cells
Tetrahydro derivativesAntiviralInhibition of RSV polymerase
Diazepine analogsNeuropharmacologicalPotential neuroprotective effects

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. A key approach involves coupling a pyrazolo-diazepine core with a carboxylic acid derivative, followed by esterification and salt formation. For example, intermediates like 5-substituted pyrazolo-diazepinones can be O-alkylated using ethyl iodide in the presence of NaH/DMF, with reaction conditions tailored to substituent effects (e.g., benzyl groups require higher temperatures and longer reaction times) . Subsequent steps may involve hydrolysis to the carboxylic acid, activation with reagents like HOBt/EDCI, and coupling with amines to form carboxamide derivatives .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization relies on a combination of spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement. For instance, the ethyl ester group typically shows signals at δ ~4.1–4.6 ppm (quartet) and δ ~1.3 ppm (triplet) for the CH2 and CH3 groups, respectively .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ = 442.0 for a related carboxamide derivative) .
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1630 cm1^{-1} (C=N) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?

Optimization requires systematic variation of parameters:

  • Base and Solvent : NaH in DMF is effective for alkylation, but polar aprotic solvents like THF may reduce side reactions .
  • Temperature/Time : For sterically hindered substrates (e.g., 5-benzyl derivatives), increasing temperature (e.g., 80°C vs. RT) and extending reaction times (24–72 h) enhance conversion .
  • Purification : Flash chromatography (e.g., SiO2 with EtOAc/hexanes gradients) resolves closely eluting intermediates .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Key challenges include:

  • Signal Overlap in NMR : Aromatic protons in the pyrazolo-diazepine ring and substituents (e.g., phenyl groups) may overlap. Using high-field NMR (400+ MHz) and 2D techniques (COSY, HSQC) resolves ambiguities .
  • Salt Formation Confirmation : The hydrochloride salt’s presence is verified by Cl− counterion detection via ion chromatography or a silver nitrate test .
  • Hydrate/Solvate Formation : X-ray crystallography (as in related spiro compounds) distinguishes between anhydrous and hydrated forms .

Q. How do structural modifications (e.g., substituent changes) influence biological activity or physicochemical properties?

  • Electron-Withdrawing Groups : Nitro or sulfonyl groups at the 5-position enhance electrophilicity, potentially improving binding to target proteins (e.g., antiviral activity in RSV polymerase inhibitors) .
  • Ester vs. Carboxamide : Replacing the ethyl ester with a carboxamide (via coupling with aniline derivatives) increases hydrophilicity, which can be quantified via logP measurements .

Q. How can conflicting data on reaction yields or spectral assignments be resolved?

Contradictions often arise from:

  • Substituent Effects : Higher steric bulk (e.g., 5-benzyl vs. 5-H) reduces reactivity, necessitating adjusted conditions .
  • Solvent Impurities : Trace water in DMF can hydrolyze esters; rigorous solvent drying (e.g., molecular sieves) mitigates this .
  • Spectral Reference Gaps : Cross-referencing with structurally analogous compounds (e.g., pyrazolo-pyrimidines) aids in peak assignment .

Methodological Considerations

Q. What strategies are recommended for scaling up the synthesis without compromising purity?

  • Continuous Flow Chemistry : Reduces exothermic risks in alkylation steps .
  • Recrystallization : Ethanol/water mixtures efficiently remove unreacted starting materials .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitors reaction progression in real time .

Q. How is the compound’s stability assessed under various storage conditions?

  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV) identifies degradation pathways (e.g., ester hydrolysis) .
  • Stability-Indicating HPLC : Method development using C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) separates degradation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride

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